Erythritol anhydride

Description

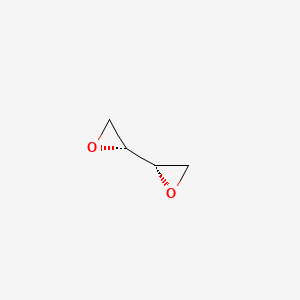

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R)-oxiran-2-yl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIVKAOQEXOYFY-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020455, DTXSID801031195 | |

| Record name | dl-Diepoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bioxirane, (2R,2'R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

291 °F at 760 mmHg (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

114 °F (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.9 mmHg at 68 °F (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

298-18-0, 30419-67-1, 564-00-1 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2R,2′R)-2,2′-Bioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30419-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,2′R)-2,2′-Bioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-1,2:3,4-Diepoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bioxirane, (2R,2'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030419671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Diepoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Diepoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bioxirane, (2R,2'R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-diepoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Bioxirane, (2R,2'R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIEPOXYBUTANE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO88VB9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIEPOXYBUTANE, (R*,R*)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQK28B9ZWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

39 °F (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 1,4-Anhydroerythritol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4-anhydroerythritol (CAS: 4358-64-9), a significant heterocyclic building block derived from erythritol.[1][2] As a versatile intermediate in the pharmaceutical and polymer industries, unambiguous structural confirmation is paramount.[1][3] This document synthesizes foundational principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of its molecular structure. Each section details the causality behind experimental choices, provides validated protocols, and presents key data to serve as a benchmark for researchers, scientists, and drug development professionals.

Introduction: The Structure of 1,4-Anhydroerythritol

1,4-Anhydroerythritol, also known as (3R,4S)-tetrahydrofuran-3,4-diol or erythritan, is a cyclic vicinal diol formed from the intramolecular dehydration of erythritol.[1][4] Its structure consists of a five-membered tetrahydrofuran ring with two hydroxyl groups in a cis configuration. This arrangement dictates its chemical reactivity and is the primary focus of spectroscopic analysis. The molecular formula is C₄H₈O₃ with a molecular weight of approximately 104.10 g/mol .[3][4] The definitive characterization of this molecule relies on the synergistic use of multiple spectroscopic techniques to probe its covalent framework, functional groups, and mass.

Molecular Structure:

Caption: Chemical structure of 1,4-Anhydroerythritol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.

Expertise & Causality: ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of 1,4-anhydroerythritol is defined by its symmetry and the influence of its two functional groups: the cyclic ether and the vicinal diols. The oxygen atom of the tetrahydrofuran ring strongly deshields the adjacent protons (H2, H5), causing them to resonate at a lower field compared to a simple alkane. Similarly, the protons on the carbons bearing hydroxyl groups (H3, H4) are also shifted downfield. Due to the cis-diol configuration, the molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making certain protons and carbons chemically equivalent.

¹³C NMR complements this by providing a count of unique carbon environments. The carbons directly bonded to oxygen (C2, C5, C3, C4) are significantly deshielded and appear downfield (typically >60 ppm), a characteristic feature of ethers and alcohols.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity 1,4-anhydroerythritol in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Deuterium oxide (D₂O) is an excellent choice as it will exchange with the hydroxyl protons, causing their signals to disappear, which aids in peak assignment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Acquire a DEPT-135 spectrum to differentiate between CH (positive signal) and CH₂ (negative signal) carbons.

-

-

2D Spectra Acquisition (for unambiguous assignment):

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

Caption: Workflow for NMR-based structural elucidation.

Data Presentation: NMR Spectral Data

The following table summarizes expected chemical shifts based on published data and established ranges for similar structures.[5][6]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C2-H, C5-H | ~3.7-4.0 | ~70-75 | Protons adjacent to ring oxygen. Appears as a multiplet. |

| C3-H, C4-H | ~4.1-4.4 | ~75-80 | Protons on hydroxyl-bearing carbons. Appears as a multiplet. |

| OH | Variable (e.g., 4.5-5.5) | - | Broad singlet, exchanges with D₂O. Position is concentration and solvent dependent. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of 1,4-anhydroerythritol is dominated by features from its hydroxyl and cyclic ether groups.

-

O-H Stretch: The two hydroxyl groups give rise to a very strong and characteristically broad absorption band in the high-frequency region of the spectrum, typically centered around 3300-3400 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding.

-

C-H Stretch: The sp³ C-H bonds of the tetrahydrofuran ring will produce sharp, medium-to-strong absorptions just below 3000 cm⁻¹.[7]

-

C-O Stretch: The most diagnostic feature in the fingerprint region is the C-O stretching vibration of the cyclic ether and the secondary alcohols. A strong, prominent band is expected between 1050 and 1150 cm⁻¹, which is characteristic of the C-O-C ether linkage.[8] The absence of a strong absorption band in the 1690-1820 cm⁻¹ region definitively rules out the presence of a carbonyl (C=O) group.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: As 1,4-anhydroerythritol can be a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal.[3][4]

-

Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, a thin film can be prepared by pressing a drop of the liquid between two salt plates (NaCl or KBr).

-

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: Perform the background subtraction and present the data as either % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Caption: Workflow for FTIR analysis using the ATR technique.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 2850 | Medium, Sharp | sp³ C-H stretch |

| 1470 - 1440 | Medium | CH₂ scissoring/bending |

| 1150 - 1050 | Strong | C-O-C stretch (ether) & C-O stretch (alcohol) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.

Expertise & Causality: Fragmentation Analysis

Upon ionization in a mass spectrometer (e.g., by electron impact, EI), the 1,4-anhydroerythritol molecule forms a molecular ion (M⁺˙). This ion is energetically unstable and fragments in predictable ways.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule, which is 104.[5]

-

α-Cleavage: A common fragmentation pathway for ethers is cleavage of a bond alpha (adjacent) to the oxygen atom.[9] This can lead to the loss of a side chain or ring opening. For cyclic ethers, this often results in the loss of an alkyl radical from the ring, leading to a stable, oxygen-containing cation.[10]

-

Loss of Water: Molecules containing hydroxyl groups readily lose a neutral water molecule (18 Da), leading to a prominent M-18 peak.

-

Other Fragments: Cleavage of the C-C bonds within the ring can lead to smaller fragments. The observed fragments at m/z 44, 43, and 55 are consistent with cleavage of the ring structure.[5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 1,4-anhydroerythritol (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities or solvent.

-

MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range of m/z values (e.g., 35-200 amu) to detect the molecular ion and its fragments.

-

Data Analysis: Identify the peak corresponding to 1,4-anhydroerythritol in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Caption: General workflow for GC-MS analysis.

Data Presentation: Key Mass Fragments

The following table lists significant fragments observed in the electron ionization mass spectrum of 1,4-anhydroerythritol.[5]

| m/z Value | Relative Intensity | Plausible Fragment Identity |

| 104 | Low | [M]⁺˙ (Molecular Ion) |

| 86 | Low | [M - H₂O]⁺˙ |

| 73 | Medium | [M - CH₂OH]⁺ |

| 61 | Medium | [C₂H₅O₂]⁺ |

| 55 | Medium | [C₃H₃O]⁺ |

| 44 | High | [C₂H₄O]⁺˙ |

| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete structural picture. True confidence in characterization is achieved by integrating the data from NMR, IR, and MS. Each method validates the others, creating a robust, self-correcting analytical system.

-

MS provides the molecular formula (via molecular weight and isotopic patterns).

-

IR confirms the presence of key functional groups (hydroxyl, ether) suggested by the formula.

-

NMR assembles the atomic "pieces" into a definitive 3D structure, confirming the connectivity and stereochemistry hinted at by the other techniques.

This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

Caption: Integrated workflow for definitive structural confirmation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641773, 1,4-Anhydroerythritol. Retrieved from [Link]

- Zotti, M., et al. (2009). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Magnetic Resonance in Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641773, 1,4-Anhydroerythritol. Retrieved from [Link]

- Royal Society of Chemistry. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Comandini, A., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of Mass Spectrometry.

-

Wikipedia contributors. (2023). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

- Stuart, B. H. (2004).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

LibreTexts chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- University of Pembangunan Nasional "Veteran" Jawa Timur. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Heliyon. (2019).

- Taylor & Francis Online. (2009). 13C NMR Chemical Shifts of Heterocycles. Magnetic Resonance in Chemistry.

-

Wikipedia contributors. (2023). Alpha-cleavage. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts chemistry. (2023). 2.9: Mass Spectrometry of Alkanes. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

LibreTexts chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

- University of Manchester. (n.d.). Assignments of the 1H and 13C NMR spectra of anhydroerythromycin A in organic and aqueous solutions. Research Explorer.

-

Wiley Online Library. (2002). A Guide to Mass Spectral Fragmentation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Erythritol (HMDB0002994). Retrieved from [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts chemistry. (2021). Mass Spectrometry - Fragmentation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of esters. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. 1,4-Anhydroerythritol | 4358-64-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4-Anhydroerythritol | C4H8O3 | CID 641773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Anhydroerythritol(4358-64-9) 1H NMR spectrum [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Erythritol Anhydride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of key isomers of erythritol anhydride. Primarily focusing on the prevalent and stable 1,4-anhydroerythritol , this document also addresses the isomeric meso-1,2:3,4-diepoxybutane . Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of molecular structure through NMR spectroscopy. It covers the foundational principles of NMR analysis, detailed experimental protocols, and an in-depth interpretation of spectral data, including chemical shifts, coupling constants, and peak assignments. The causality behind experimental choices is elucidated to provide a practical and authoritative resource for the structural characterization of these important chemical entities.

Introduction: The Structural Dichotomy of this compound

This compound, a derivative of the sugar alcohol erythritol, presents an interesting case in structural chemistry, primarily existing in two isomeric forms. The term "this compound" most commonly refers to 1,4-anhydroerythritol , a thermodynamically stable cyclic ether with a tetrahydrofuran core. This compound is a versatile building block in chemical synthesis.[1] Additionally, the diepoxide isomer, meso-1,2:3,4-diepoxybutane , also falls under this general nomenclature. Given their distinct structural features and chemical reactivity, unambiguous characterization is paramount, and high-resolution NMR spectroscopy is the definitive tool for this purpose. This guide will first provide a detailed analysis of 1,4-anhydroerythritol, followed by an examination of the diepoxide isomer.

Foundational Principles of NMR Spectroscopy in the Context of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2] For the analysis of this compound isomers, ¹H and ¹³C NMR are indispensable.

-

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

-

Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons attached to carbons bearing electronegative oxygen atoms, as in this compound, are "deshielded" and appear at a higher chemical shift (downfield).

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting) : Arises from the interaction of neighboring protons (spin-spin coupling) and provides information on the number of adjacent protons. This is governed by the n+1 rule in first-order spectra.

-

Coupling Constant (J) : The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons, which is crucial for stereochemical assignments.[3]

-

-

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon atom.[4] The chemical shift of each carbon is indicative of its chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

The polarity of this compound isomers necessitates the use of polar deuterated solvents to ensure good solubility and minimize interference from solvent protons in ¹H NMR spectra.[5]

Recommended Solvents:

-

Deuterium Oxide (D₂O) : An excellent choice for highly polar compounds like 1,4-anhydroerythritol. It is important to note that hydroxyl (-OH) protons will exchange with deuterium and will not be observed.

-

Methanol-d₄ (CD₃OD) : Another suitable polar solvent. Hydroxyl protons will be observed, but their chemical shift can be concentration and temperature-dependent.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆) : A highly polar aprotic solvent that can be used if exchange of hydroxyl protons is to be avoided.[6]

Step-by-Step Protocol:

-

Sample Weighing : Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[7]

-

Dissolution : Ensure complete dissolution of the sample. Gentle vortexing or sonication can be employed to aid dissolution.[8]

-

Transfer : Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).[7]

-

Referencing : While the residual solvent peak is often used for referencing, for precise measurements, an internal standard such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples can be used.[9]

NMR Instrument Parameters

The following are typical starting parameters for a 400-600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard 1D pulse | Proton-decoupled 1D |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 |

| Spectral Width | 10-12 ppm | 200-220 ppm |

Causality in Parameter Selection:

-

A longer relaxation delay is crucial for quantitative ¹³C NMR to ensure full relaxation of all carbon nuclei, especially quaternary carbons, although none are present in these isomers.

-

The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope.[10]

Analysis of 1,4-Anhydroerythritol

Structure:

Caption: Molecular structure of 1,4-Anhydroerythritol.

Due to the molecule's symmetry (a C₂ axis of symmetry), there are only two unique proton environments and two unique carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,4-anhydroerythritol is characterized by two multiplets.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| 1 | ~3.9-4.0 | m | - | 2H | H2, H3 |

| 2 | ~3.6-3.8 | m | - | 4H | H1α, H1β, H4α, H4β |

Interpretation:

-

The protons on the carbons bearing the hydroxyl groups (H2 and H3) are more deshielded and appear further downfield compared to the protons on the carbons adjacent to the ether oxygen (H1 and H4).

-

The complex multiplicity arises from both geminal coupling (between protons on the same carbon, e.g., H1α and H1β) and vicinal coupling (between protons on adjacent carbons, e.g., H1α and H2). A detailed analysis of these coupling constants can provide insights into the conformation of the tetrahydrofuran ring.[11]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1,4-anhydroerythritol shows two distinct signals, consistent with its symmetrical structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~74.0 | C2, C3 |

| ~71.5 | C1, C4 |

Interpretation:

-

The carbons bonded to the hydroxyl groups (C2 and C3) are more deshielded and resonate at a lower field compared to the carbons adjacent to the ether oxygen (C1 and C4). This is due to the strong electron-withdrawing effect of the hydroxyl group.

Analysis of meso-1,2:3,4-Diepoxybutane

Structure:

Caption: Molecular structure of meso-1,2:3,4-Diepoxybutane.

This isomer also possesses a high degree of symmetry.

¹H NMR Spectral Data

The protons in the epoxide rings of diepoxides typically resonate in the range of 2.7-3.2 ppm.[7]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.8-2.9 | m | 4H | H1, H4 (CH₂) |

| 2 | ~2.7-2.8 | m | 2H | H2, H3 (CH) |

Interpretation:

-

The spectrum is more complex than that of 1,4-anhydroerythritol due to the strained three-membered epoxide rings.

-

The protons on the terminal CH₂ groups (H1 and H4) and the internal CH groups (H2 and H3) have slightly different chemical environments, leading to distinct, albeit overlapping, multiplets.

¹³C NMR Spectral Data

The carbons in the strained epoxide rings are expected to have characteristic chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~50-55 | C2, C3 |

| ~45-50 | C1, C4 |

Interpretation:

-

The carbons of the epoxide rings are significantly more shielded (appear at a higher field) compared to the carbons in the tetrahydrofuran ring of 1,4-anhydroerythritol. This is a key distinguishing feature between the two isomers.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential tools for the unambiguous structural elucidation and differentiation of this compound isomers. The distinct chemical shifts and coupling patterns observed for 1,4-anhydroerythritol and meso-1,2:3,4-diepoxybutane provide a clear spectral fingerprint for each molecule. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently characterize these and similar compounds, ensuring the scientific integrity of their work in drug development and chemical research.

References

-

Zhang, X., et al. (2005). Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions. National Institutes of Health. [Link]

-

Ye, T., et al. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. [Link]

-

Kautiainen, A., et al. (2003). Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene. PubMed. [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

The Royal Society of Chemistry. (2016). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

-

Zhang, X., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions. National Institutes of Health. [Link]

-

SpectraBase. 1,4-Anhydrothreitol. SpectraBase. [Link]

-

Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Semantic Scholar. [Link]

-

Rout, M. K., et al. (2024). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. National Institutes of Health. [Link]

-

ResearchGate. (2018). 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and J in Hz). ResearchGate. [Link]

-

MDPI. (2024). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. [Link]

-

Wen, Y., et al. (2011). Diepoxybutane induces the formation of DNA-DNA rather than DNA-protein cross-links, and single-strand breaks and alkali-labile sites in human hepatocyte L02 cells. PubMed. [Link]

-

Friebolin, H. (2011). 5 Combination of 1H and 13C NMR Spectroscopy. Basic One- and Two-Dimensional NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link]

-

Powers, R. (2009). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

Csanády, G. A., et al. (2011). 1,2:3,4-Diepoxybutane in blood of male B6C3F1 mice and male Sprague-Dawley rats exposed to 1,3-butadiene. PubMed. [Link]

-

Metin, B. (2020). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. [Link]

-

Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

-

Abraham, R. J., & Reid, M. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. PubMed. [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

-

Wu, C. C., & Chen, H. Y. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

University of Wisconsin-Madison. 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

Sources

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythritol Anhydride: A Technical Guide to a Potent Bifunctional Crosslinker

Senior Application Scientist Insight: Erythritol anhydride, more precisely known in the scientific community as meso-1,2:3,4-diepoxybutane, is a highly reactive, bifunctional electrophile. Its strained epoxide rings are susceptible to nucleophilic attack, making it a powerful tool for covalently linking macromolecules. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on its utility for researchers in drug development and chemical biology. It is crucial to distinguish this compound from the similarly named 1,4-anhydroerythritol, a stable polyol with distinctly different chemical properties. The high reactivity of diepoxybutane also necessitates stringent safety protocols due to its toxic and carcinogenic nature.

Core Identity and Physicochemical Properties

meso-1,2:3,4-Diepoxybutane is the diepoxide derivative of erythritol. The meso isomer is achiral due to an internal plane of symmetry. It exists as a colorless liquid at room temperature and is miscible with water, though it hydrolyzes to form erythritol.[1]

| Property | Value | Source(s) |

| CAS Number | 564-00-1 | [2][3] |

| Molecular Formula | C₄H₆O₂ | [4] |

| Molecular Weight | 86.09 g/mol | [4][5] |

| IUPAC Name | (rel-(2R,2'S)-2,2'-Bioxirane) | [3] |

| Synonyms | This compound, meso-diepoxybutane, 1,2:3,4-dianhydroerythritol, butadiene dioxide | [3] |

| Appearance | Colorless liquid | [5] |

| Density | 1.113 g/cm³ at 18°C | |

| Boiling Point | 138-142 °C at 760 mmHg | |

| Melting Point | -19 °C | |

| Solubility | Miscible with water, alcohols, and ethers. | [1] |

Synthesis and Purification

The synthesis of diepoxybutane isomers typically involves the dehydrohalogenation of dihalobutenediols or the epoxidation of butadiene derivatives. A common laboratory-scale synthesis for the chiral (S,S)-diepoxybutane, which can be adapted for the meso form using the appropriate starting stereoisomer, is outlined below.

Experimental Protocol: Synthesis of (S,S)-1,2,3,4-Diepoxybutane

This two-step procedure starts from L-threitol 1,4-bismethanesulfonate.[6]

Step 1: Preparation of L-Threitol 1,4-bismethanesulfonate

-

Charge a dry, 1-L round-bottomed flask with 2,3-O-isopropylidene-L-threitol (25.0 g, 0.154 mol), methylene chloride (308 mL), and pyridine (37.4 mL, 0.462 mol).

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add methanesulfonyl chloride (29.8 mL, 0.385 mol) dropwise over 10 minutes.

-

After 30 minutes, remove the ice bath and allow the solution to warm to room temperature, stirring for an additional 6 hours.

-

Slowly add 300 mL of a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with methylene chloride (3 x 100 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Deprotect the isopropylidene group by refluxing in 95% ethanol with a catalytic amount of methanesulfonic acid for 10 hours. Cool to 0°C to crystallize the product.

Step 2: Synthesis of (S,S)-1,2,3,4-Diepoxybutane

-

Charge a 250-mL two-necked, round-bottomed flask with L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 mol) and diethyl ether (180 mL) to form a suspension.

-

Add a solution of potassium hydroxide (11.6 g, 0.207 mol) in water (35 mL) dropwise over 15 minutes with vigorous stirring.

-

Stir the mixture for an additional 45 minutes at room temperature.

-

Decant the ether layer and extract the aqueous layer with methylene chloride (3 x 50 mL).

-

Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

-

Purify the resulting oil by fractional distillation at atmospheric pressure, collecting the fraction at 138-140°C.[6]

Caption: Synthesis workflow for (S,S)-1,2,3,4-diepoxybutane.

Purification Insights

Fractional distillation is the primary method for purifying diepoxybutane.[6] Given its high reactivity and potential for polymerization, especially when heated, vacuum distillation can be employed to lower the boiling point and minimize thermal degradation.[7]

Reactivity and Mechanism of Action

The utility of diepoxybutane lies in its ability to act as a homobifunctional crosslinking agent. The strained epoxide rings are excellent electrophiles, readily undergoing ring-opening reactions with nucleophiles.

Mechanism of Crosslinking

The crosslinking process occurs in a two-step manner:

-

Mono-adduct Formation: A nucleophile (e.g., an amine or thiol from a protein, or a nitrogen on a DNA base) attacks one of the epoxide carbons, leading to a ring-opening event and the formation of a stable covalent bond. This results in a mono-adducted intermediate that still possesses a reactive epoxide group.[8]

-

Crosslink Formation: The remaining epoxide ring is then attacked by a second nucleophile, resulting in the formation of a stable crosslink.

This reactivity is particularly relevant in biological systems. Studies have shown that diepoxybutane can crosslink DNA and proteins. The primary sites of reaction on DNA are the N7 positions of guanine bases.[9][10] In proteins, the thiol groups of cysteine residues are particularly reactive nucleophiles.[9][10]

Caption: General mechanism of diepoxybutane crosslinking.

Applications in Research and Drug Development

Probing Biomolecular Interactions and Structure

The ability of diepoxybutane to form covalent crosslinks between DNA and proteins makes it a valuable tool for studying their interactions in vitro and in cellular extracts.[9][10] By treating cells or nuclear extracts with diepoxybutane, researchers can trap transient interactions between proteins and DNA, allowing for the identification of DNA-binding proteins and the mapping of their binding sites.[8] Mass spectrometry-based proteomics has been successfully used to identify numerous proteins that are crosslinked to DNA by diepoxybutane, including histones and transcription factors.[10]

Development of Hydrogel-Based Drug Delivery Systems

Diepoxybutane and its derivatives are used to crosslink polymers to form hydrogels. These three-dimensional networks can encapsulate therapeutic agents for controlled release. For example, diepoxy-terminated poly(ethylene glycol)s (PEGs) can be crosslinked with polyamines to create hydrogels with tunable properties for drug delivery.[11] The crosslinking density, which can be controlled by the molecular weight of the PEG and the functionality of the amine, influences the swelling behavior and the release kinetics of encapsulated drugs.[11] These systems can be designed as in situ forming depots, which are injectable as a liquid and solidify into a gel at the site of injection, providing sustained drug release.[12][13][14]

Diagnostic Applications: The DEB Test for Fanconi Anemia

Diepoxybutane is the gold-standard diagnostic agent for Fanconi anemia, a rare genetic disorder characterized by bone marrow failure and a predisposition to cancer.[15][16] Cells from individuals with Fanconi anemia exhibit a profound sensitivity to DNA crosslinking agents. The DEB test involves treating a patient's peripheral blood lymphocytes with diepoxybutane and analyzing the chromosomes for breaks and rearrangements.[17][18] A significant increase in chromosomal aberrations compared to control cells is diagnostic for Fanconi anemia.[17]

Safety, Handling, and Disposal

CAUTION: meso-1,2:3,4-Diepoxybutane is a known carcinogen and mutagen.[8] It is highly reactive and should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

| Safety Aspect | Protocol |

| Personal Protective Equipment | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. |

| Handling | All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as acids, bases, and oxidizing agents. Refrigeration is recommended to maintain product quality. |

| Spills | In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials. |

| Waste Disposal | Diepoxybutane and any materials contaminated with it are considered hazardous waste (EPA hazardous waste number U085).[19] Dispose of waste through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[20] |

Spectroscopic Characterization Data

Characterization of meso-1,2:3,4-diepoxybutane is typically performed using NMR and IR spectroscopy.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is relatively simple due to the molecule's symmetry. The protons on the epoxide rings will appear in a specific chemical shift range.

-

¹³C NMR: The carbon NMR will show two distinct signals corresponding to the carbons of the epoxide rings.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-O stretching frequencies for the epoxide rings, typically in the range of 1250 cm⁻¹ and 800-950 cm⁻¹.[5]

References

-

Diagnosis of Fanconi Anemia by Diepoxybutane Analysis. PMC - PubMed Central - NIH. Available at: [Link]

-

Fanconi Anemia Testing. Cincinnati Children's Hospital Medical Center. Available at: [Link]

-

Diagnosis of Fanconi Anemia: Testing and Genetic Counseling. Fanconi Anemia Research Fund. Available at: [Link]

-

Diepoxybutane | C4H6O2 | CID 11254. PubChem. Available at: [Link]

-

Fanconi Anemia (DEB, MMC). SickKids. Available at: [Link]

-

Chromosome Deb Assay for Fanconi Anemia. UChicago Medicine Medical Laboratories. Available at: [Link]

-

SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. Organic Syntheses. Available at: [Link]

-

Erythritol | C4H10O4 | CID 222285. PubChem. Available at: [Link]

-

1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. PMC - NIH. Available at: [Link]

-

How To: Purify by Distillation. University of Rochester Department of Chemistry. Available at: [Link]

-

Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Available at: [Link]

-

Drug absorption and release properties of crosslinked hydrogels based on diepoxy-terminated poly(ethylene glycol)s and aliphatic polyamines--a study on the effect of the gel molecular structure. PubMed. Available at: [Link]

-

DNA-protein Cross-Linking by 1,2,3,4-diepoxybutane. PubMed - NIH. Available at: [Link]

-

1,2,3,4-Diepoxybutane-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells. PubMed. Available at: [Link]

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI. Available at: [Link]

-

Polymeric in situ forming depots for long-acting drug delivery systems. PubMed. Available at: [Link]

-

The Bis-Electrophile Diepoxybutane Cross-links DNA to Human Histones but Does Not Result in Enhanced Mutagenesis in Recombinant Systems. NIH. Available at: [Link]

-

Preparation of 1,4-dichlorobutane. PrepChem. Available at: [Link]

-

Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Available at: [Link]

-

Polymeric in situ forming depots for long-acting drug delivery systems. ResearchGate. Available at: [Link]

-

Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety. Available at: [Link]

-

Diepoxybutane. Wikipedia. Available at: [Link]

-

Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC - NIH. Available at: [Link]

-

In Situ Forming Depot as Sustained-Release Drug Delivery Systems. PubMed. Available at: [Link]

-

The Distillation Process: An Essential Technique for Purification and Separation. Longdom Publishing SL. Available at: [Link]

-

A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI. Available at: [Link]

-

Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. NIH. Available at: [Link]

-

Drug absorption and release properties of crosslinked hydrogels based on diepoxy-terminated poly(ethylene glycol)s and aliphatic polyamines - A study on the effect of the gel molecular structure. ResearchGate. Available at: [Link]

-

Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journals. Available at: [Link]

-

DIEPOXYBUTANE, MESO-. precisionFDA. Available at: [Link]

-

Diepoxybutane induces the formation of DNA-DNA rather than DNA-protein cross-links, and single-strand breaks and alkali-labile sites in human hepatocyte L02 cells. PubMed. Available at: [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

-

EHSO Manual 2025-2026 - Hazardous Waste. OUHSC.edu. Available at: [Link]

-

Chemical Waste Management Guide. Boston University Environmental Health & Safety. Available at: [Link]

-

In Situ Forming Polymeric Drug Delivery Systems. ResearchGate. Available at: [Link]

-

rel-(2R,2'S)-2,2'-Bioxirane | C4H6O2 | CID 233706. PubChem. Available at: [Link]

-

Erythritol. Wikipedia. Available at: [Link]

-

Erythritol as sweetener—wherefrom and whereto?. PMC - NIH. Available at: [Link]

-

This compound. The Merck Index Online. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. Available at: [Link]

-

Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. CN103772325A - Novel method for separating and purifying 1,2-epoxybutane - Google Patents [patents.google.com]

- 2. Diepoxybutane - Wikipedia [en.wikipedia.org]

- 3. rel-(2R,2'S)-2,2'-Bioxirane | C4H6O2 | CID 233706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Diepoxybutane | C4H6O2 | CID 11254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How To [chem.rochester.edu]

- 8. 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA-protein cross-linking by 1,2,3,4-diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Diepoxybutane-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug absorption and release properties of crosslinked hydrogels based on diepoxy-terminated poly(ethylene glycol)s and aliphatic polyamines--a study on the effect of the gel molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polymeric in situ forming depots for long-acting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Situ Forming Depot as Sustained-Release Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diagnosis of Fanconi Anemia by Diepoxybutane Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diagnosis of Fanconi Anemia: Testing and Genetic Counseling - Fanconi Cancer Foundation [fanconi.org]

- 17. cincinnatichildrens.org [cincinnatichildrens.org]

- 18. Fanconi Anemia (DEB, MMC) [sickkids.ca]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. vanderbilt.edu [vanderbilt.edu]

An In-depth Technical Guide to the Stereochemistry of 1,4-Dianhydroerythritol

This guide provides a comprehensive technical examination of the stereochemical properties of 1,4-dianhydroerythritol. Intended for researchers, chemists, and professionals in drug development, this document delves into the structural nuances, spectroscopic identity, and synthetic control that define this important heterocyclic building block.

Introduction: The Structural Identity of 1,4-Dianhydroerythritol

1,4-Dianhydroerythritol, also known as Erythritan or (3R,4S)-tetrahydrofuran-3,4-diol, is a bicyclic ether derived from the intramolecular dehydration of erythritol, a four-carbon sugar alcohol.[1] Its chemical formula is C₄H₈O₃, and its structure consists of a central tetrahydrofuran ring substituted with two hydroxyl groups on adjacent carbons.[1] This molecule serves as a valuable chiral building block and a precursor in the synthesis of various chemicals, including the industrially significant 1,4-butanediol.[2][3][4] Understanding its precise three-dimensional structure is paramount for its effective use in stereoselective synthesis.

The genesis of 1,4-dianhydroerythritol is directly linked to its parent molecule, erythritol ((2R,3S)-Butan-1,2,3,4-tetrol).[5] Erythritol is a naturally occurring sugar alcohol that is classified as a meso compound due to a plane of symmetry between carbons 2 and 3. This inherent symmetry in the precursor has profound implications for the stereochemistry of the cyclized product, a central theme of this guide.

Core Stereochemical Analysis

While the systematic name (3R,4S)-tetrahydrofuran-3,4-diol suggests the presence of two stereocenters (at C-3 and C-4), 1,4-dianhydroerythritol is, in fact, an achiral meso compound. This is a critical distinction that arises from the molecule's internal symmetry.

Causality of the Meso Nature: The formation of the tetrahydrofuran ring from (2R,3S)-erythritol forces the two hydroxyl groups into a cis configuration relative to the ring. This specific arrangement creates a C₂ᵥ point group symmetry, with a plane of symmetry that bisects the C-O-C ether bond and the C3-C4 bond. Consequently, the molecule is superimposable on its mirror image and is optically inactive, despite possessing chiral centers. This is analogous to the stereoisomerism observed in some disubstituted cycloalkanes.[6]

The diagram below illustrates the stereospecific cyclization of meso-erythritol and the resulting plane of symmetry in 1,4-dianhydroerythritol.

Caption: Stereospecific cyclization of meso-erythritol.

Spectroscopic Confirmation of Stereochemistry

Spectroscopic analysis provides the definitive evidence for the proposed meso structure of 1,4-dianhydroerythritol. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the symmetry and connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the plane of symmetry, the molecule exhibits a simplified NMR spectrum. The two methine protons (H3, H4) are chemically and magnetically equivalent, as are the two hydroxyl protons. The four methylene protons on the tetrahydrofuran ring (at C2 and C5) form a more complex pattern but are also related by symmetry.

Data Presentation: Predicted NMR Spectroscopic Data

The following table summarizes predicted NMR data, which serves as a reliable reference for experimental verification. The simplicity of the spectrum is a direct consequence of the molecule's meso nature.

| Nucleus | Signal | Predicted Chemical Shift (δ) ppm (D₂O) | Multiplicity | Assignment |

| ¹H | A | 4.25 | Multiplet | H-3, H-4 |

| ¹H | B | 3.80 | Multiplet | H-2a, H-5a |

| ¹H | C | 3.65 | Multiplet | H-2b, H-5b |

| ¹³C | 1 | 75.5 | - | C-3, C-4 |

| ¹³C | 2 | 72.0 | - | C-2, C-5 |

Experimental Protocol: NMR Analysis

A self-validating NMR protocol ensures that spectral artifacts are minimized and data is reproducible.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure and symmetry of 1,4-dianhydroerythritol.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 1,4-dianhydroerythritol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, if precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[7]

-

Tune and match the probe for the respective nuclei (¹H, ¹³C).

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Trustworthiness: Proper shimming is critical for resolving coupling patterns and confirming signal equivalency.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making spectral assignment straightforward.

-

2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton to its directly attached carbon. This provides unambiguous assignment of all signals.[8]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak or the internal standard.

-

Integrate the ¹H signals and assign the chemical shifts for all peaks.

-

Synthesis and Stereochemical Control

The synthesis of 1,4-dianhydroerythritol is a classic example of stereochemical control, where the configuration of the starting material dictates the configuration of the product.

Experimental Protocol: Synthesis from Erythritol

Objective: To synthesize 1,4-dianhydroerythritol via acid-catalyzed intramolecular dehydration of erythritol.

Reaction Scheme: (2R,3S)-Butan-1,2,3,4-tetrol → (H⁺, Δ) → (3R,4S)-tetrahydrofuran-3,4-diol + H₂O

Materials:

-

Erythritol (10.0 g)

-

Sulfuric acid (concentrated, ~0.5 mL) or an acidic resin like Amberlyst-15

-

Vacuum distillation apparatus

Methodology:

-

Reaction Setup:

-

Combine erythritol and the acid catalyst in a round-bottom flask equipped with a magnetic stirrer.

-

Expertise: Using a solid acid catalyst like Amberlyst-15 simplifies workup, as it can be removed by simple filtration.

-

-

Dehydration:

-

Heat the mixture under reduced pressure (vacuum). The reaction temperature is typically maintained between 150-200 °C.

-

The product, 1,4-dianhydroerythritol, will distill as it is formed. Collect the distillate in a receiving flask cooled with an ice bath. Causality: Performing the reaction under vacuum removes water and the product as they form, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

-

Purification:

-

The collected distillate may contain unreacted starting material or byproducts.

-

Purify the crude product by a second vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

-

Characterization (Validation):

-

Confirm the identity and purity of the product using the NMR protocol described in Section 3.2.

-

Measure the melting point and compare it to the literature value. The absence of optical rotation as measured by polarimetry will confirm its meso nature.

-

The logical workflow for the synthesis and stereochemical validation is outlined in the diagram below.

Caption: Experimental workflow for synthesis and validation.

Conclusion

The stereochemistry of 1,4-dianhydroerythritol is a direct and elegant consequence of its precursor, meso-erythritol. The intramolecular cyclization proceeds with retention of configuration, resulting in a cis-disubstituted tetrahydrofuran ring. This cis arrangement establishes a plane of symmetry, rendering the molecule achiral and optically inactive. This meso nature, despite the presence of two stereocenters, is its defining stereochemical feature. Spectroscopic methods, particularly NMR, provide clear and definitive evidence for this symmetric structure, while stereocontrolled synthesis from erythritol offers a reliable route to this valuable chemical intermediate. A thorough understanding of these principles is essential for any scientist utilizing 1,4-dianhydroerythritol in further chemical applications.

References

-

Wang, T., Liu, S., Tamura, M., Nakagawa, Y., Hiyoshi, N., & Tomishige, K. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry.

-

Royal Society of Chemistry. (n.d.). Supplementary Information.

-

ChemicalBook. (n.d.). 1,4-Anhydroerythritol(4358-64-9) 1H NMR spectrum.

-

ResearchGate. (n.d.). Synthesis of 1,4‐butanediol from 1,4‐anhydroerythritol through a DODH/isomerisation/hydration/hydrogenation pathway.

-

Wang, T., Liu, S., Tamura, M., Nakagawa, Y., Hiyoshi, N., & Tomishige, K. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen.

-

PubMed. (2014). Synthesis of 1,4:3,6-dianhydrohexitols diesters from the palladium-catalyzed hydroesterification reaction.

-

Santa Cruz Biotechnology. (n.d.). 1,4-Anhydroerythritol.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0002994).

-

MDPI. (2022). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals.

-

BenchChem. (2025). A Technical Guide to the Spectroscopic Data of Dianhydromannitol.

-